(9S)-9-Methylundec-1-ene
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Overview
Description
(9S)-9-Methylundec-1-ene is an organic compound characterized by its unique structure, which includes a methyl group attached to the ninth carbon of an undecene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-Methylundec-1-ene typically involves the use of stereoselective methods to ensure the correct configuration at the ninth carbon. One common approach is the use of chiral catalysts in the hydrogenation of precursors. For example, starting from an appropriate undecene derivative, hydrogenation in the presence of a chiral catalyst can yield this compound with high enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using fixed-bed reactors. The use of continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the product can be achieved through distillation and crystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(9S)-9-Methylundec-1-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where functional groups are introduced at specific positions on the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of 9-methylundecanoic acid.
Reduction: Formation of 9-methylundecane.
Substitution: Formation of 9-bromo-9-methylundecane.
Scientific Research Applications
(9S)-9-Methylundec-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (9S)-9-Methylundec-1-ene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
(9R)-9-Methylundec-1-ene: The enantiomer of (9S)-9-Methylundec-1-ene, differing in the configuration at the ninth carbon.
9-Methylundecane: A saturated hydrocarbon with similar chain length but lacking the double bond.
9-Bromo-9-methylundecane: A halogenated derivative with different reactivity.
Uniqueness
This compound is unique due to its specific stereochemistry, which can impart distinct physical and chemical properties compared to its enantiomer or other similar compounds. This uniqueness can be exploited in various applications, particularly where stereochemistry plays a crucial role in the compound’s activity or function.
Properties
CAS No. |
642995-42-4 |
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Molecular Formula |
C12H24 |
Molecular Weight |
168.32 g/mol |
IUPAC Name |
(9S)-9-methylundec-1-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h4,12H,1,5-11H2,2-3H3/t12-/m0/s1 |
InChI Key |
RGIPKJYIRPALFQ-LBPRGKRZSA-N |
Isomeric SMILES |
CC[C@H](C)CCCCCCC=C |
Canonical SMILES |
CCC(C)CCCCCCC=C |
Origin of Product |
United States |
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